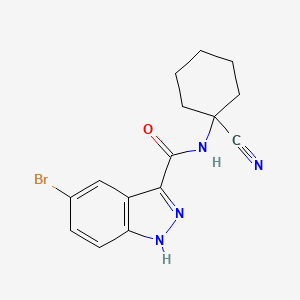

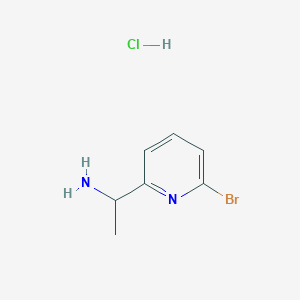

2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactivity of this compound could be inferred from its functional groups. The cyano group, the thiophene ring, and the pyridine ring are all reactive and could participate in various chemical reactions. For instance, the cyano group can undergo transformations such as reduction to a primary amine or addition reactions with Grignard reagents .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

The cyanoacetamide moiety in this compound serves as a privileged structure for heterocyclic synthesis. Researchers have utilized it extensively as a reactant, leveraging its carbonyl and cyano functionalities to form diverse heterocyclic compounds. The active hydrogen on C-2 of cyanoacetamide allows participation in various condensation and substitution reactions . Additionally, the biological activities reported for cyanoacetamide derivatives have drawn interest from biochemists, making it a potential source for evolving better chemotherapeutic agents.

Aldosterone Synthase Inhibition

Compounds related to 2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide have been investigated for their effects on aldosterone synthase (CYP11B2) inhibition. Clinical studies with similar structures established their promise in lowering arterial blood pressure. However, selectivity between CYP11B1 and CYP11B2 remains crucial to avoid blunting cortisol secretion .

Cytotoxicity and Anticancer Potential

Researchers have synthesized novel derivatives based on this compound, evaluating their cytotoxicity against various cancer cell lines. These studies have explored its effects on human gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), breast cancer (MCF), nasopharyngeal carcinoma (HONE1), and normal fibroblast cells (WI38) .

Coordination Chemistry and Photoactive Materials

The 2,2’-H2dbpt fragment (related to this compound) has been used as a building block in coordination complexes. These complexes exhibit interesting structures and may serve as potential photoactive materials .

Pyrazole and Bipyridine Derivatives

Starting from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, researchers have synthesized pyrazole, bipyridine, N-amide derivatives, and Schiff bases. Spectroscopic methods and elemental analysis confirmed the structures of these compounds .

properties

IUPAC Name |

2-cyano-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGZFBAYNYTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)

![N-(3-chloro-4-methylphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2463002.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2463003.png)

![N-1,3-benzodioxol-5-yl-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2463004.png)

![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)